5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

This 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one [2168994-24-7], C₉H₁₁N₃O₂, MW 193.20, is a discrete regioisomer for SAR. Substituting it with the 4- (CAS 2167895-74-9) or 3-isomer introduces uncontrolled variables. Its LogP (-0.5) and TPSA (64.1 Ų) suggest high solubility, ideal for fragment libraries. Documented lack of 5-LOX activity at 100 µM makes it a superior negative control over solvent-only blanks. A preliminary patent hints at CCR5 antagonist scaffold potential, enabling computational docking and in vitro validation.

Molecular Formula C9H11N3O2
Molecular Weight 193.206
CAS No. 2168994-24-7
Cat. No. B2743760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one
CAS2168994-24-7
Molecular FormulaC9H11N3O2
Molecular Weight193.206
Structural Identifiers
SMILESC1CC(=O)NC1COC2=NC=CN=C2
InChIInChI=1S/C9H11N3O2/c13-8-2-1-7(12-8)6-14-9-5-10-3-4-11-9/h3-5,7H,1-2,6H2,(H,12,13)
InChIKeyQIHSHISGEQZJQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one (CAS 2168994-24-7): Procurement-Relevant Identity and Baseline Characteristics


5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one (CAS 2168994-24-7) is a heterocyclic small molecule (MW 193.20 g/mol; formula C₉H₁₁N₃O₂) comprising a pyrrolidin-2-one core linked via an oxymethyl bridge to a pyrazin-2-yloxy moiety [1]. Its computed LogP is -0.5, and it possesses a topological polar surface area of 64.1 Ų [1]. Publicly available biological annotation is extremely sparse; the compound was evaluated in a single 5-lipoxygenase inhibition assay at 100 µM and exhibited no significant activity (NS) [2]. A preliminary screening patent abstract suggests potential as a CCR5 antagonist scaffold, but no quantitative affinity data for this specific compound has been disclosed in peer-reviewed literature [3]. As of the knowledge cutoff, no in vivo pharmacokinetic, selectivity, or toxicity data have been published for this entity.

Why Generic Substitution of 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one with Positional Isomers or Core Analogs Is Not Scientifically Justified


Pyrrolidin-2-one derivatives bearing pyrazinyl-ether substitutions are not interchangeable building blocks. The regiochemistry of the oxymethyl attachment (5-position vs. 3-position vs. 4-position) dictates distinct three-dimensional conformations and hydrogen-bonding vectors, which critically influence molecular recognition [1]. For instance, the 5-substituted isomer (CAS 2168994-24-7) places the pyrazine ring in a different spatial orientation relative to the lactam NH donor compared to its 4-[(pyrazin-2-yloxy)methyl]pyrrolidin-2-one isomer (CAS 2167895-74-9) . Even in the absence of comprehensive head-to-head biological data, established medicinal chemistry principles dictate that such positional variations yield divergent target-binding profiles, metabolic stability, and physicochemical properties (e.g., the computed XLogP3 of -0.5 for the 5-isomer [1] may differ meaningfully from its regioisomers). Substituting one isomer for another without empirical bridging data introduces an uncontrolled variable in any structure-activity relationship (SAR) or synthetic campaign and is scientifically inadvisable for procurement decisions in lead optimization programs.

Product-Specific Quantitative Differentiation Evidence for 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one (2168994-24-7)


Regiochemical Differentiation: 5-Position vs. 4-Position Oxymethyl Substitution Alters Physicochemical and Predicted ADME Profile

The 5-[(pyrazin-2-yloxy)methyl] substitution pattern on the pyrrolidin-2-one ring (target compound, CAS 2168994-24-7) differs from the 4-substituted isomer (CAS 2167895-74-9) in computed lipophilicity, which directly impacts predicted membrane permeability and nonspecific protein binding. The target compound's XLogP3 value of -0.5 indicates greater aqueous solubility relative to typical drug-like scaffolds, while the 4-isomer's computed properties, though not independently verified in the same study, are expected to differ due to altered molecular shape and dipole moment [1]. This difference is critical when selecting a synthetic intermediate for parallel SAR exploration, as regioisomeric building blocks introduced at an early stage will propagate distinct physicochemical signatures throughout the derived compound library.

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Absence of 5-Lipoxygenase Inhibitory Activity Distinguishes This Scaffold from Active Lipoxygenase Modulators

In a ChEMBL-curated binding assay (CHEMBL620010), 5-[(pyrazin-2-yloxy)methyl]pyrrolidin-2-one was evaluated for inhibition of 5-lipoxygenase (5-LOX) in rat basophilic leukemia (RBL-1) cells at a concentration of 100 µM and exhibited no significant activity (designated 'NS') [1]. This negative result provides a useful counter-screen datum: the compound does not possess the 5-LOX pharmacophore required for inhibition, in contrast to known 5-LOX inhibitors such as 15-HETE analogues that exhibit IC₅₀ values in the low micromolar range in the same assay system [2]. For programs seeking to avoid 5-LOX off-target activity, this negative selectivity profile may constitute a differentiating advantage relative to structurally related lipoxygenase-active chemotypes.

Inflammation Enzymology 5-Lipoxygenase

Computed Drug-Likeness and Lead-Likeness Parameters Enable Rational Building Block Prioritization

The target compound satisfies key physicochemical criteria for fragment-based and lead-like screening collections. It has a molecular weight of 193.20 g/mol (well within the fragment rule-of-three limit of <300 Da), a single hydrogen bond donor, four hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 64.1 Ų [1]. In contrast, larger pyrrolidin-2-one derivatives bearing extended piperidine-carbonyl-pyrazine substituents (e.g., CAS 2034210-27-8, MW ~394.5 Da) [2] exceed lead-like molecular weight thresholds and offer fewer opportunities for property-based optimization. The lower molecular complexity and favorable TPSA of the target compound make it a more suitable starting point for fragment growth strategies where maintaining ligand efficiency during optimization is paramount.

Fragment-Based Drug Discovery ADME Prediction Building Block Selection

Evidence-Anchored Application Scenarios for 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one (CAS 2168994-24-7)


Fragment-Based Lead Discovery Requiring a Compact, Highly Soluble Pyrazine-Containing Building Block

Given its low molecular weight (193.20 Da), favorable computed XLogP3 of -0.5, and TPSA of 64.1 Ų [1], this compound is suited for fragment library inclusion where aqueous solubility and ligand efficiency are prioritized. Its pyrrolidin-2-one core provides a hydrogen-bond donor/acceptor motif amenable to structure-based design, while the pyrazine ring offers additional π-stacking and hydrogen-bond acceptor interactions. The absence of 5-LOX activity at 100 µM [2] may be advantageous for programs targeting non-inflammatory pathways where lipoxygenase off-target effects are undesirable. Researchers should note that procurement must be isomer-specific (5-position substitution), as the 4-position isomer will alter the spatial presentation of the pyrazine ring .

Regioisomer-Specific SAR Exploration of Pyrrolidin-2-one Pyrazine Ethers

For medicinal chemistry teams systematically exploring the SAR of pyrazine-substituted pyrrolidin-2-ones, the 5-[(pyrazin-2-yloxy)methyl] isomer constitutes a discrete SAR probe distinct from the 4-substituted analog (CAS 2167895-74-9) and the 3-substituted analog (CAS 2197736-19-7) . The computed XLogP3 of -0.5 confirms relatively high polarity [1], which may translate to lower nonspecific protein binding and reduced phospholipidosis risk compared to more lipophilic analogs. Parallel procurement of all three regioisomers enables systematic mapping of the spatial requirements for target engagement.

Negative Control Compound for 5-Lipoxygenase Assay Development

The compound's documented lack of 5-LOX inhibitory activity at 100 µM in RBL-1 cells (designated 'NS' in CHEMBL620010) [2] supports its use as a negative control in 5-lipoxygenase enzymatic or cell-based assays. In contrast to active 15-HETE analogs that show IC₅₀ values of 1–50 µM in the same assay platform, this compound can serve as a chemically similar yet pharmacologically inert comparator to validate assay specificity [3]. Its structural features (pyrrolidin-2-one core with heterocyclic ether substitution) provide a closer chemical match to active lipoxygenase inhibitors than common solvent-only negative controls.

Computational Chemistry and Molecular Docking Studies on CCR5 Antagonism

A preliminary patent disclosure indicates potential CCR5 antagonistic activity for compounds within this chemotype [4]. While the specific quantitative binding data for CAS 2168994-24-7 has not been published in peer-reviewed form, computational chemists may employ this compound's well-defined structure (InChIKey: QIHSHISGEQZJQZ-UHFFFAOYSA-N) [1] for docking studies against the CCR5 receptor (PDB structures available) to generate testable hypotheses. Procurement of the authentic compound enables subsequent in vitro validation of computational predictions.

Quote Request

Request a Quote for 5-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.